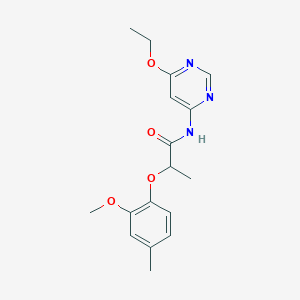

![molecular formula C14H17NO5S B6505154 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396759-38-8](/img/structure/B6505154.png)

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

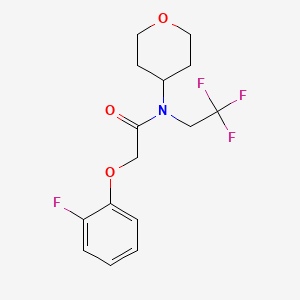

The compound is a derivative of 2,3-dihydro-1,4-benzodioxine . Benzodioxines are a class of organic compounds containing a benzene ring fused to a dioxine ring . The sulfonyl group attached to the benzodioxine ring is a common functional group involving a sulfur atom bonded to two oxygen atoms .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride have been synthesized and are available commercially.Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . An efficient catalyst system has been developed for this purpose, which can achieve excellent enantioselectivities of up to 99:1 er .

Asymmetric Hydrogenation Reactions

This compound is used in asymmetric hydrogenation reactions to prepare a wide range of chiral 1,4-benzodioxanes . These reactions are highly enantioselective and versatile, and can be used to prepare chiral 1,4-benzodioxanes with alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position .

Synthesis of Analogues

The compound is used to synthesize analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors . This is done by assigning the configuration of the two diastereomers using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .

Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxine substructure of the compound is a chemical motif that is extensively utilized in diverse medicinal substances and bioactive natural compounds . It exhibits significant biological activities and is found in various drugs and drug candidates .

Biological Activities

The compound possesses interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties . This makes it a valuable compound in the field of medicinal chemistry .

Anticancer Agents

A series of compounds based on the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold, which is similar to the compound , have been synthesized as potential anticancer agents . This shows the potential of the compound in the development of new anticancer drugs .

Eigenschaften

IUPAC Name |

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c16-21(17,15-10-1-2-11(15)9-18-8-10)12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7,10-11H,1-2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNNUUVMLAESRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B6505087.png)

![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)

![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)

![1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one](/img/structure/B6505146.png)

![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)

![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)